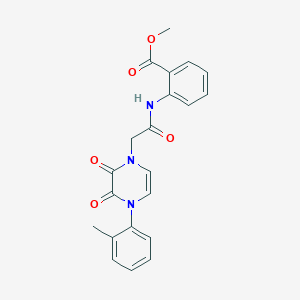

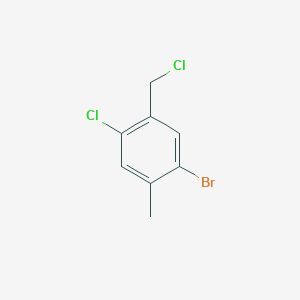

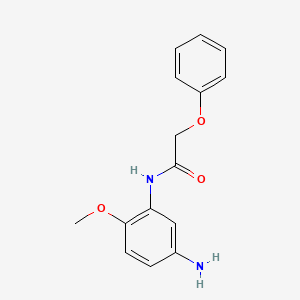

![molecular formula C25H35N3O5S2 B2524501 ethyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 449767-47-9](/img/structure/B2524501.png)

ethyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, ethyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate, is a chemically complex molecule that appears to be related to a family of heterocyclic compounds. These compounds are characterized by the presence of a thieno[2,3-c]pyridine core, which is a bicyclic structure containing both sulfur and nitrogen atoms within the ring system. This core is modified with various substituents that can alter the compound's physical, chemical, and biological properties.

Synthesis Analysis

The synthesis of related thieno[2,3-c]pyridine derivatives has been reported in several studies. For instance, a one-pot synthesis of ethyl 4-amino-2,3-dihydrothieno[2,3-b]pyridine-5-carboxylates was achieved by reacting 2-amino-4,5-dihydro-3-thiophenecarbonitriles with ethyl acetoacetate in the presence of titanium(IV) chloride . Another study reported the synthesis of ethyl 2-amino-6-methyl-5,7-diphenyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate using the Gewald reaction, which involves the reaction of a ketone with ethyl cyanoacetate and sulfur . These methods highlight the versatility of synthetic approaches to access various thieno[2,3-c]pyridine derivatives.

Molecular Structure Analysis

The molecular structure of thieno[2,3-c]pyridine derivatives has been elucidated using techniques such as X-ray crystallography. For example, the crystal structure of (E)-ethyl 6-benzyl-2-[(cyclopropylmethylamino)(4-fluorophenylamino)methyleneamino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate ethanol monosolvate was determined, revealing intramolecular N–H...S and C–H...N interactions, as well as intermolecular N–H...O and O–H...N hydrogen bonds . Similarly, the crystal and molecular structure of 6-tert-butyl 3-ethyl 2-[(3-methoxy/5-bromo)-2-hydroxybenzylideneamino]-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate was characterized, showing intramolecular hydrogen bonding .

Chemical Reactions Analysis

Thieno[2,3-c]pyridine derivatives can undergo various chemical reactions. For instance, ethyl 1-alkyl-5-benzoyl-6-methylsulfanyl-2-oxo-1,2-dihydropyridine-3-carboxylates were shown to react with nitrogen-containing binucleophiles, leading to the formation of fused N-alkyl-5-benzoyl-2-oxo-1,2-dihydropyridine-3-carboxamides . Another study reported the synthesis of substituted ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives, which were evaluated for their antioxidant activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[2,3-c]pyridine derivatives are influenced by their molecular structure. For example, the presence of substituents such as tert-butyl, ethyl, and aromatic aldehydes can affect the compound's thermal stability, as characterized by thermal analysis . The supramolecular aggregation of polysubstituted pyridines through C-H...O, C-H...F, and C-H...π interactions can also impact the compound's crystalline properties .

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Research has been conducted on the synthesis and structural analysis of compounds with structural similarities, emphasizing the versatility of pyridine and thieno[2,3-c]pyridine derivatives. For instance, studies have shown the synthesis of highly functionalized tetrahydropyridines through an expedient phosphine-catalyzed [4 + 2] annulation, highlighting the method's efficiency and regioselectivity (Zhu, Lan, & Kwon, 2003). Additionally, the creation of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related fused systems indicates the compound's potential as a synthons for further chemical transformations (Bakhite, Al‐Sehemi, & Yamada, 2005).

Pharmacological Activity

A study on ethyl-2-amino-1-benzamido-4-oxo-5-(2-oxo-2-arylethylidene)pyrrolidine-3-carboxylates revealed their pharmacological activities, including antiradical and anti-inflammatory properties, demonstrating the potential of such compounds in therapeutic applications (Zykova et al., 2016).

Luminescence and Thermostability Studies

The carboxylate-assisted ethylamide metal–organic frameworks exhibit interesting properties such as thermostability and luminescence, suggesting their use in materials science for various applications (Sun et al., 2012).

Antioxidant Activity

Compounds with pyrrolo and selenolo[2,3-b]pyridine derivatives have shown remarkable antioxidant activity, providing insights into their potential use in combating oxidative stress (Zaki et al., 2017).

Propriétés

IUPAC Name |

ethyl 2-[[4-(dipropylsulfamoyl)benzoyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H35N3O5S2/c1-5-14-28(15-6-2)35(31,32)19-11-9-18(10-12-19)23(29)26-24-22(25(30)33-8-4)20-13-16-27(7-3)17-21(20)34-24/h9-12H,5-8,13-17H2,1-4H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVUHKBOXPWCWGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)CC)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H35N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

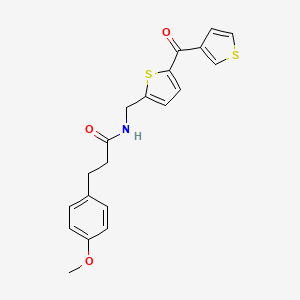

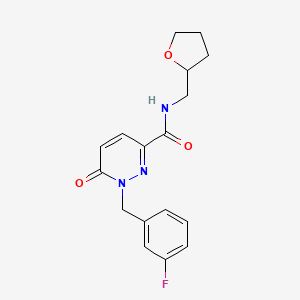

![tert-butyl N-[(3S,4R)-3,4-dihydroxycyclohexyl]carbamate](/img/structure/B2524421.png)

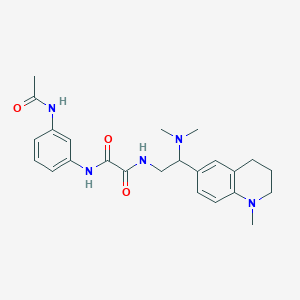

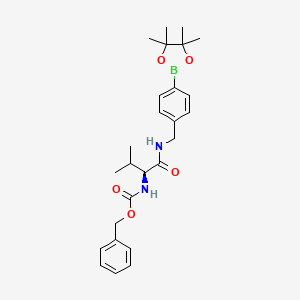

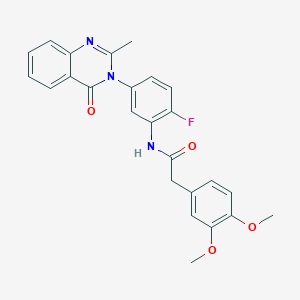

![(2Z)-2-[(4-fluoro-2-methylphenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2524427.png)

![7-{2-[(4-Fluorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2524430.png)

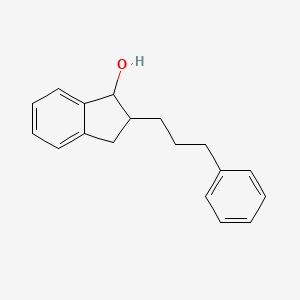

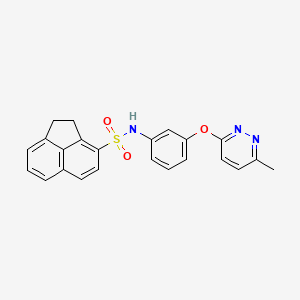

![N-{2-ethyl-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4(12),5,7,9-pentaen-9-yl}-2-phenylacetamide](/img/structure/B2524433.png)